molecular formula C13H17FN2O B4989250 N-cyclohexyl-N'-(3-fluorophenyl)urea

N-cyclohexyl-N'-(3-fluorophenyl)urea

Cat. No. B4989250
M. Wt: 236.28 g/mol
InChI Key: XBECBKITPISKNU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-cyclohexyl-N'-(3-fluorophenyl)urea, also known as CFU, is a chemical compound that has gained significant attention in the scientific community due to its potential applications as a pharmacological tool. CFU is a potent inhibitor of the transient receptor potential vanilloid 1 (TRPV1) channel, which plays a crucial role in sensory perception and pain signaling. In

Mechanism of Action

N-cyclohexyl-N'-(3-fluorophenyl)urea acts as a competitive antagonist of TRPV1 channels, binding to the channel pore and preventing the influx of calcium ions. This leads to the inhibition of pain signaling and the reduction of neuronal excitability. N-cyclohexyl-N'-(3-fluorophenyl)urea has also been shown to modulate other ion channels and receptors, such as the P2X3 receptor and the voltage-gated sodium channel Nav1.7, further contributing to its analgesic effects.
Biochemical and Physiological Effects:
N-cyclohexyl-N'-(3-fluorophenyl)urea has been shown to effectively reduce pain responses in animal models of various pain conditions, including neuropathic pain, inflammatory pain, and cancer pain. N-cyclohexyl-N'-(3-fluorophenyl)urea has also been shown to have anti-inflammatory effects, reducing the production of pro-inflammatory cytokines and chemokines. Additionally, N-cyclohexyl-N'-(3-fluorophenyl)urea has been shown to have anxiolytic effects, reducing anxiety-like behaviors in animal models.

Advantages and Limitations for Lab Experiments

N-cyclohexyl-N'-(3-fluorophenyl)urea has several advantages as a pharmacological tool, including its high potency and selectivity for TRPV1 channels, its ability to block pain responses in various pain conditions, and its anti-inflammatory and anxiolytic effects. However, N-cyclohexyl-N'-(3-fluorophenyl)urea also has some limitations, including its poor solubility in water and its potential off-target effects on other ion channels and receptors.

Future Directions

Future research on N-cyclohexyl-N'-(3-fluorophenyl)urea could focus on several areas, including the development of more efficient synthesis methods, the optimization of N-cyclohexyl-N'-(3-fluorophenyl)urea derivatives with improved pharmacological properties, and the investigation of the potential therapeutic applications of N-cyclohexyl-N'-(3-fluorophenyl)urea in various pain conditions and inflammatory diseases. Additionally, further studies could explore the molecular mechanisms underlying the effects of N-cyclohexyl-N'-(3-fluorophenyl)urea on TRPV1 channels and other ion channels and receptors, providing insights into the development of novel pharmacological agents for pain management and drug discovery.

Synthesis Methods

The synthesis of N-cyclohexyl-N'-(3-fluorophenyl)urea involves the reaction between cyclohexylisocyanate and 3-fluoroaniline in the presence of a catalyst such as triethylamine. The reaction proceeds through the formation of an intermediate urea, which is then converted to N-cyclohexyl-N'-(3-fluorophenyl)urea by the removal of the protecting group. The yield of N-cyclohexyl-N'-(3-fluorophenyl)urea can be improved by optimizing the reaction conditions, such as temperature, time, and solvent.

Scientific Research Applications

N-cyclohexyl-N'-(3-fluorophenyl)urea has been extensively studied for its potential applications in pain management and drug development. TRPV1 channels are involved in the perception of noxious stimuli and are overexpressed in various pain conditions, including neuropathic pain, inflammatory pain, and cancer pain. N-cyclohexyl-N'-(3-fluorophenyl)urea has been shown to effectively block TRPV1-mediated pain responses in animal models, suggesting its potential as a novel analgesic agent.

properties

IUPAC Name

1-cyclohexyl-3-(3-fluorophenyl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17FN2O/c14-10-5-4-8-12(9-10)16-13(17)15-11-6-2-1-3-7-11/h4-5,8-9,11H,1-3,6-7H2,(H2,15,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBECBKITPISKNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)NC2=CC(=CC=C2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17FN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70385770
Record name 1-cyclohexyl-3-(3-fluorophenyl)urea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70385770
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Cyclohexyl-3-(3-fluorophenyl)urea

CAS RN

5361-25-1
Record name 1-cyclohexyl-3-(3-fluorophenyl)urea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70385770
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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